Enhanced Lipophilicity (LogP) Compared to Common Alkyl Ether Analogs
4-(Cyclobutoxymethyl)pyridine exhibits a predicted LogP value that is significantly higher than its methoxymethyl analog, indicating increased lipophilicity that can improve membrane permeability and CNS penetration [1]. This difference is a direct result of the cyclobutyl group's larger hydrophobic surface area compared to a methyl group.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | Calculated LogP ≈ 1.4 - 1.8 (various prediction models) |
| Comparator Or Baseline | 4-(Methoxymethyl)pyridine: Calculated LogP ≈ 0.8 - 1.2 |
| Quantified Difference | ΔLogP ≈ +0.6 (an approximate 4-fold increase in lipophilicity) |
| Conditions | In silico predictions based on fragment-based and atom-based methods (e.g., XLogP3, ALogP) [2]. |
Why This Matters
This quantifiable increase in lipophilicity is a critical differentiator for programs requiring improved blood-brain barrier penetration or enhanced oral absorption, which cannot be assumed with simpler alkyl ethers.
- [1] ChemExper Chemical Directory. (n.d.). LogP prediction for 4-(cyclobutoxymethyl)pyridine. Retrieved from https://mastersearch.chemexper.com/ View Source
- [2] PubChem. (n.d.). Computed Properties for 4-(Methoxymethyl)pyridine (CID 12209870). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
